molecular formula C50H84O25 B2550838 Capsianoside VIII CAS No. 914306-69-7

Capsianoside VIII

Cat. No.: B2550838
CAS No.: 914306-69-7
M. Wt: 1085.197
InChI Key: DZLPJAVTYMEVKW-PLRRAMDNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The biosynthesis of capsianosides in Capsicum species involves multiple enzymatic steps. The initial step is the synthesis of farnesyl diphosphate from diemethylallyldiphosphate and isopentenyl diphosphate, catalyzed by geranyl diphosphate synthase. This is followed by the formation of geranyllinalool, which undergoes hydroxylation and glycosylation to form various capsianosides, including Capsianoside VIII .

Industrial Production Methods

Industrial production of this compound typically involves extraction from the fruits of Capsicum annuum. The extraction process includes solvent extraction, chromatographic separation, and purification using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry .

Mechanism of Action

Capsianoside VIII exerts its effects through various molecular targets and pathways. It interacts with cellular receptors and enzymes, leading to the modulation of signaling pathways involved in cell proliferation, apoptosis, and oxidative stress. The compound’s anticancer properties are attributed to its ability to induce apoptosis in cancer cells and inhibit tumor growth .

Comparison with Similar Compounds

Capsianoside VIII is unique among capsianosides due to its specific glycosylation pattern. Similar compounds include Capsianoside IX, Capsianoside X, Capsianoside XIII, Capsianoside XV, and Capsianoside XVI. These compounds share a similar diterpene backbone but differ in their glycosylation patterns, which influence their biological activities .

Properties

IUPAC Name

(2R,3R,4R,5R,6S)-2-[[(2R,3S,4R,5R,6R)-6-[(2E,6E,10E)-14-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,6,10,14-tetramethylhexadeca-2,6,10,15-tetraenoxy]-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H84O25/c1-8-50(7,75-49-44(37(60)33(56)28(19-52)71-49)74-48-41(64)36(59)32(55)27(18-51)70-48)17-11-16-23(3)13-9-12-22(2)14-10-15-24(4)20-66-46-42(65)38(61)43(73-47-40(63)35(58)31(54)26(6)69-47)29(72-46)21-67-45-39(62)34(57)30(53)25(5)68-45/h8,12,15-16,25-49,51-65H,1,9-11,13-14,17-21H2,2-7H3/b22-12+,23-16+,24-15+/t25-,26-,27+,28+,29+,30-,31-,32+,33+,34+,35+,36-,37-,38+,39+,40+,41+,42+,43+,44+,45+,46+,47-,48-,49-,50?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZLPJAVTYMEVKW-PLRRAMDNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC(=CCCC(=CCCC(=CCCC(C)(C=C)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)O)O)C)C)C)O)O)OC5C(C(C(C(O5)C)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC/C(=C/CC/C(=C/CC/C(=C/CCC(C)(C=C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)/C)/C)/C)O)O)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H84O25
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1085.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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